7beta-Acetyloxyhopan-22-ol
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Overview
Description
7beta-Acetyloxyhopan-22-ol is a natural product that has gained attention in recent years due to its potential pharmaceutical applications. It is a triterpenoid compound that is found in various plant species and has been shown to possess several biological activities.
Scientific Research Applications
Antifertility Agents Research : A study discussed the synthesis of compounds like 6-methyl-3-phenyl-bicyclo(4.3.0)nonan-7-ols & 7-ones as potential postcoital antifertility agents. These compounds showed estrogenic activity in animal models, which could be a point of interest for research into similar compounds like 7beta-Acetyloxyhopan-22-ol (Neyyarapally et al., 1973).
Diabetes Monitoring Technology : Research on detecting diabetes biomarkers, such as acetone in human breath, might be relevant for understanding the broader applications of 7beta-Acetyloxyhopan-22-ol in medical diagnostics or monitoring (Wang et al., 2018).
Metabolic and Cellular Effects : A study on 7beta-hydroxycholesterol, a structurally related compound, revealed its role in apoptosis and regulation of cyclooxygenase in cancer cells, suggesting potential research applications in understanding cellular mechanisms (Heiduschka et al., 2009).
Role in Fuel Metabolism : Research on beta-hydroxybutyric acid, another compound with a similar structural motif, highlights its significance in fuel metabolism during starvation, which might provide insights into metabolic pathways relevant to 7beta-Acetyloxyhopan-22-ol (Cahill, 2006).
Enzyme Inhibition in Steroid Metabolism : A study explored the inhibitory activities of 17beta-HSD type 10 enzyme, which acts on various steroids including those with hydroxyl groups in positions similar to 7beta-Acetyloxyhopan-22-ol. This research could inform potential enzymatic interactions or pathways involving 7beta-Acetyloxyhopan-22-ol (Shafqat et al., 2003).
properties
CAS RN |
13416-70-1 |
---|---|
Product Name |
7beta-Acetyloxyhopan-22-ol |
Molecular Formula |
C32H54O3 |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
[(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-20(33)35-26-19-25-27(2,3)15-10-16-30(25,7)24-12-11-23-29(6)17-13-21(28(4,5)34)22(29)14-18-31(23,8)32(24,26)9/h21-26,34H,10-19H2,1-9H3/t21-,22-,23+,24+,25-,26-,29-,30+,31+,32-/m0/s1 |
InChI Key |
PEGGYZGIHAGHMO-PCCHAIRJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1([C@@]4(CC[C@H]5[C@H](CC[C@@]5([C@H]4CC3)C)C(C)(C)O)C)C)C |
SMILES |
CC(=O)OC1CC2C(CCCC2(C3C1(C4(CCC5C(CCC5(C4CC3)C)C(C)(C)O)C)C)C)(C)C |
Canonical SMILES |
CC(=O)OC1CC2C(CCCC2(C3C1(C4(CCC5C(CCC5(C4CC3)C)C(C)(C)O)C)C)C)(C)C |
synonyms |
7β-Acetyloxyhopan-22-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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